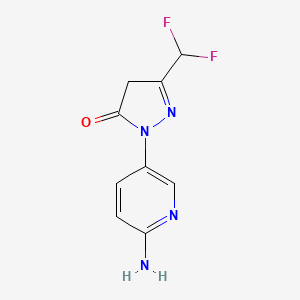
1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities, and a difluoromethyl group, which can enhance the compound’s stability and bioavailability.
Métodos De Preparación
The synthesis of 1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved by reacting hydrazine with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the aminopyridine moiety: This can be done through nucleophilic substitution reactions where the aminopyridine is introduced to the pyrazolone core.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazolone or pyridine rings are replaced by other groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways, ultimately resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:
1-(6-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: This compound lacks the difluoromethyl group, which may result in different stability and bioavailability profiles.
1-(6-Aminopyridin-3-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one: The presence of a trifluoromethyl group instead of a difluoromethyl group can lead to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various applications.
Propiedades
Fórmula molecular |
C9H8F2N4O |
|---|---|
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
2-(6-aminopyridin-3-yl)-5-(difluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H8F2N4O/c10-9(11)6-3-8(16)15(14-6)5-1-2-7(12)13-4-5/h1-2,4,9H,3H2,(H2,12,13) |
Clave InChI |
BATCBZLXZFZDBL-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN(C1=O)C2=CN=C(C=C2)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


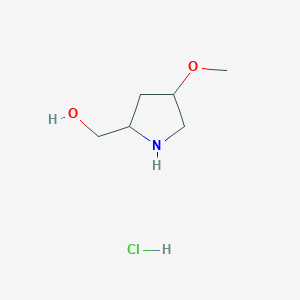
![4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole](/img/structure/B13219196.png)

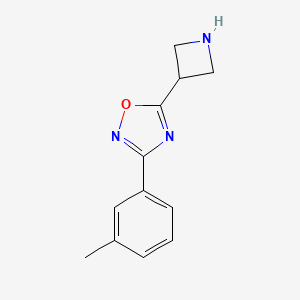
![N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)
![4-[(2-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B13219215.png)
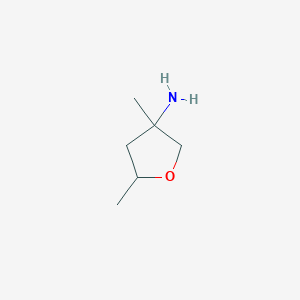
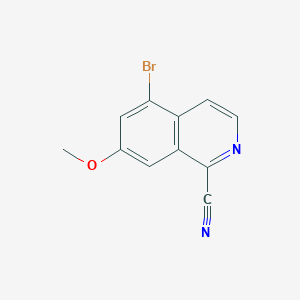
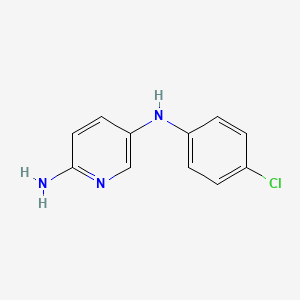
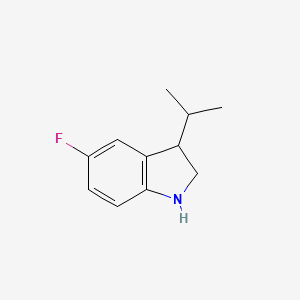
![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
![Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine](/img/structure/B13219246.png)
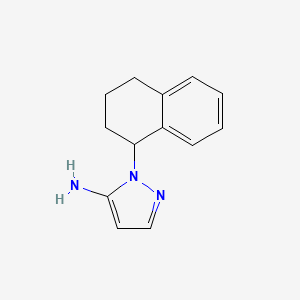
![Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219258.png)
